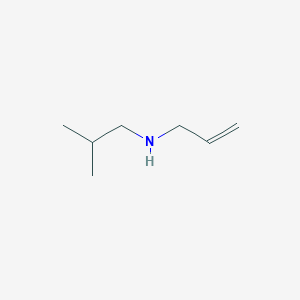

N-Isobutyl-2-propen-1-amine

Description

Significance of Allylic Amine Chemical Scaffolds in Modern Organic Synthesis

Allylic amines are a class of organic compounds that contain an amine group attached to an allyl group. This structural motif is a versatile and valuable scaffold in the landscape of modern organic synthesis. researchgate.net Their importance is underscored by their frequent appearance as key structural elements in a wide range of biologically active molecules and pharmaceuticals. researchgate.net Consequently, the development of efficient methods for the synthesis of allylic amines has garnered significant attention from the research community. researchgate.netacs.org

Significant progress has been made in synthesizing these crucial building blocks, with transition-metal catalysis, particularly using palladium, emerging as a powerful tool. researchgate.netacs.orgnih.gov These catalytic methods allow for the stereoselective construction of allylic amines, which is critical in drug development where different stereoisomers can exhibit vastly different biological effects. acs.orgsolubilityofthings.com The ability to introduce multiple, distinct substituents onto the olefinic unit in a controlled manner is an ongoing area of research, highlighting the demand for versatile protocols to create complex and diverse molecular architectures from allylic amine scaffolds. acs.org The development of such methodologies is crucial for accessing new chemical space and synthesizing novel compounds with potential applications in medicinal chemistry and materials science. rsc.org

N-Isobutyl-2-propen-1-amine as a Foundational Synthon in Chemical Research

N-Isobutyl-2-propen-1-amine, with its characteristic secondary amine and a reactive allyl group, serves as a foundational synthon in chemical research. A synthon is a conceptual unit within a molecule that aids in the planning of a chemical synthesis. Due to its structure, featuring both a nucleophilic amine and a versatile allyl moiety, N-Isobutyl-2-propen-1-amine can be used to construct a variety of more complex molecules. solubilityofthings.com

Its utility is demonstrated in its application as a building block in various synthetic transformations. For instance, it can participate in reactions typical of secondary amines, such as reactions with sulfonyl halides. One documented example involves the reaction of an N-isobutyl derivative with p-nitrobenzene sulfonyl chloride to produce an N-isobutyl-N-substituted sulfonamide, a transformation often carried out in the presence of a tertiary amine base like triethylamine. google.com Furthermore, iridium-catalyzed allylic amination reactions represent a key strategy where allylic carbonates react with amines like N-isobutyl-2-propen-1-amine to form more complex amine products, which can then be used as precursors for the synthesis of diverse molecular scaffolds. rsc.org The isobutyl group itself can be derived from the amino acid valine, positioning N-isobutyl-containing compounds within the realm of bio-based chemicals. atamanchemicals.comresearchgate.net

| Property | Value | Source |

| Molecular Formula | C7H15N | nih.govlookchem.com |

| Molecular Weight | 113.20 g/mol | nih.govlookchem.com |

| IUPAC Name | 2-methyl-N-prop-2-enylpropan-1-amine | nih.gov |

| CAS Number | 2424-04-6 | nih.govlookchem.com |

| Density | 0.763 g/cm³ | lookchem.com |

| Boiling Point | 130.4 °C at 760 mmHg | lookchem.com |

| Flash Point | 19.5 °C | lookchem.com |

| XLogP3 | 1.8 | nih.govlookchem.com |

Evolution of Research Trajectories and Current Perspectives on N-Isobutyl-2-propen-1-amine

Research involving N-Isobutyl-2-propen-1-amine and related allylic amines has evolved from fundamental synthesis and characterization to more sophisticated applications in catalysis and the construction of complex molecular frameworks. Early research would have focused on basic reactivity and physical property determination. lookchem.com More recent research trajectories emphasize the use of such amines in stereoselective synthesis and the development of eco-friendly synthetic methods.

Current perspectives view compounds like N-Isobutyl-2-propen-1-amine as valuable components in the synthesis of lead-like molecular scaffolds for drug discovery. rsc.org The development of catalytic systems, such as those based on iridium, that can utilize these amines to build diverse and complex molecules from simple precursors is a significant area of contemporary research. rsc.org This approach allows for the efficient exploration of chemical space, which is critical for identifying new drug candidates. rsc.org Furthermore, there is a growing interest in producing chemicals from renewable resources. Research has explored the synthesis of related N-isobutyl compounds, such as N-isobutyl-5-methyloxazolidinone, from bio-based starting materials in solvent-free conditions, highlighting a move towards more sustainable chemical manufacturing. researchgate.net The decarboxylation of amino acids like valine to produce isobutylamine (B53898) also represents a pathway to bio-based N-isobutyl-containing compounds. atamanchemicals.comresearchgate.net The study of such fundamental synthons continues to be relevant, providing the tools for innovation in fields ranging from pharmaceuticals to materials science. solubilityofthings.com

Structure

3D Structure

Properties

IUPAC Name |

2-methyl-N-prop-2-enylpropan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15N/c1-4-5-8-6-7(2)3/h4,7-8H,1,5-6H2,2-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNUGOKVTBKQMNS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CNCC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80453696 | |

| Record name | N-ISOBUTYL-2-PROPEN-1-AMINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80453696 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

113.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2424-04-6 | |

| Record name | N-ISOBUTYL-2-PROPEN-1-AMINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80453696 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Advanced Preparative Strategies for N Isobutyl 2 Propen 1 Amine

Established Synthetic Routes to N-Isobutyl-2-propen-1-amine

Conventional methods for the synthesis of N-isobutyl-2-propen-1-amine primarily involve direct amination and reductive amination techniques. These routes are well-documented and provide reliable access to the target compound.

Direct Amination Approaches for Allylic Systems

Direct amination of allylic systems represents a straightforward approach to forming C-N bonds. This typically involves the reaction of an allylic substrate, such as allyl chloride or allyl alcohol, with isobutylamine (B53898). Palladium-catalyzed allylic amination is a powerful tool for this transformation, often employing a palladium catalyst in conjunction with a suitable ligand. organic-chemistry.orgrsc.orgnih.gov The reaction proceeds through a π-allyl palladium intermediate, which is then attacked by the amine nucleophile. rsc.org

While direct C-H amination of alkenes with amines is an atom-economical goal, the intermolecular cross-coupling of terminal alkenes with aliphatic amines to form branched amines can be challenging. researchgate.net However, recent advancements have demonstrated the feasibility of such reactions under specific catalytic conditions.

A general representation of the direct amination of an allyl substrate is as follows:

Allyl-X + H₂N-isobutyl → N-Isobutyl-2-propen-1-amine + HX

(where X is a leaving group, such as -OH, -Cl, or -OAc)

Key to the success of these reactions is the choice of catalyst and reaction conditions to ensure high selectivity for the desired mono-allylated product and to minimize side reactions.

Reductive Amination Protocols in N-Isobutyl-2-propen-1-amine Synthesis

Reductive amination is a highly versatile and widely used method for the synthesis of amines. numberanalytics.commasterorganicchemistry.com This process involves the reaction of a carbonyl compound with an amine to form an intermediate imine, which is then reduced to the corresponding amine. chemistrysteps.com For the synthesis of N-isobutyl-2-propen-1-amine, the reaction would involve the condensation of acrolein (2-propenal) with isobutylamine to form N-isobutylideneprop-2-enamine, followed by in-situ reduction.

CH₂=CHCHO + (CH₃)₂CHCH₂NH₂ → [CH₂=CHCH=NCH₂CH(CH₃)₂] → N-Isobutyl-2-propen-1-amine

A variety of reducing agents can be employed for this transformation, with sodium borohydride (B1222165) (NaBH₄) and sodium cyanoborohydride (NaBH₃CN) being common choices. masterorganicchemistry.comchemistrysteps.com The selection of the reducing agent is crucial to selectively reduce the imine in the presence of the α,β-unsaturated carbonyl group of acrolein. The reaction is typically carried out under neutral or weakly acidic conditions to facilitate imine formation. wikipedia.org

A specific protocol for the synthesis of N-allylisobutylamine (N-isobutyl-2-propen-1-amine) involves the reduction of N-isobutylideneprop-2-enamine with lithium aluminum hydride (LiAlH₄), which has been reported to provide the product in high yield.

| Reactants | Reducing Agent | Solvent | Yield (%) |

| N-isobutylideneprop-2-enamine | LiAlH₄ | Diethyl ether | 84 |

Sustainable and Green Chemistry Approaches in N-Isobutyl-2-propen-1-amine Synthesis

In recent years, there has been a significant shift towards the development of more environmentally benign synthetic methods. For the synthesis of N-isobutyl-2-propen-1-amine, this includes the exploration of solvent-free systems, aqueous reaction media, and biocatalytic pathways.

Solvent-Free Reaction Systems for Amine Preparation

Solvent-free, or neat, reaction conditions offer significant environmental benefits by eliminating the need for organic solvents, which are often hazardous and contribute to waste generation. Reductive amination reactions can be effectively carried out under solvent-free conditions. tandfonline.comcolab.wsed.gov For instance, the direct reductive amination of aldehydes and ketones can be achieved by mixing the carbonyl compound and the amine with a solid-supported catalyst and a reducing agent at ambient temperature. tandfonline.com One approach involves using a carbon-based solid acid as a catalyst with sodium borohydride. tandfonline.com Another method utilizes a solid ammonium (B1175870) carbamate (B1207046) salt, formed from the reaction of the amine with carbon dioxide, which then undergoes reductive amination with an aldehyde under solvent-free conditions. rsc.org

These solvent-free protocols have been shown to be effective for a range of substrates and could be adapted for the synthesis of N-isobutyl-2-propen-1-amine from acrolein and isobutylamine. The key advantages include milder reaction conditions, high atom economy, and simplified product isolation. researchgate.net

Aqueous Medium Syntheses of N-Isobutyl-2-propen-1-amine

The use of water as a solvent in organic synthesis is highly desirable due to its non-toxic, non-flammable, and inexpensive nature. scirp.org Several methods for the synthesis of allylic amines in aqueous media have been developed. For example, the deprotection of N-allylic amines can be efficiently carried out in water using ruthenium catalysts. rsc.org Furthermore, the synthesis of substituted N-alkylamines has been demonstrated in aqueous media through the reaction of amines with alkyl halides or via the opening of epoxides. scirp.org

The synthesis of N-allylamines from Morita-Baylis-Hillman bromides and various amines has been successfully performed in an acetone-water mixture, indicating the feasibility of using aqueous systems for such transformations. researchgate.net Palladium-catalyzed allylic amination using aqueous ammonia (B1221849) as the nitrogen source has also been reported, highlighting the potential for aqueous-phase synthesis of primary amines. organic-chemistry.org These methodologies suggest that the synthesis of N-isobutyl-2-propen-1-amine could be achieved in an aqueous environment, potentially through the reaction of an allyl halide with isobutylamine or via reductive amination in water.

Biocatalytic Pathways for N-Isobutyl-2-propen-1-amine Precursors

Biocatalysis offers a green and sustainable alternative to traditional chemical synthesis, often providing high selectivity under mild reaction conditions. researchgate.net The precursors for N-isobutyl-2-propen-1-amine, namely isobutylamine and an allyl source, can potentially be derived from biocatalytic routes.

Isobutylamine can be produced through the fermentation of renewable resources. For instance, a process for producing isobutene from isobutylamine obtained by fermentation of a recombinant microorganism has been patented. google.com This microorganism expresses an L-valine decarboxylase, which converts L-valine, an amino acid, into isobutylamine. researchgate.netresearchgate.net This fermentative production offers a sustainable and cost-effective route to isobutylamine. researchgate.net Isotope labeling studies have also supported the transformation of valine to isobutylamine as a reaction in the biosynthesis of certain natural products. nih.gov

Enzymatic methods for the synthesis of allylic amines are also emerging. nih.gov A biocatalytic system for the reductive N-allylation of amines using biomass-derivable cinnamic acids has been reported. This one-pot, two-step process involves the reduction of the cinnamic acid to an α,β-unsaturated aldehyde by a carboxylic acid reductase, followed by reductive amination catalyzed by a reductive aminase. nih.gov Furthermore, imine reductases have been identified that can catalyze the reductive amination of α,β-unsaturated aldehydes to generate allylic amines. nih.gov Lipases have also been employed in the kinetic resolution of racemic 1-aryl-allylamines, demonstrating the potential of enzymes in producing chiral allylic amines. researchgate.net The enzymatic synthesis of amino-diols has been achieved through a three-component reaction involving an aldehyde, a hydroxy ketone, and an amine, including allylamine (B125299), showcasing the versatility of biocatalytic cascades. acs.org

Advanced Catalytic Methods for N-Isobutyl-2-propen-1-amine Synthesis

The synthesis of N-isobutyl-2-propen-1-amine, a valuable secondary allylic amine, has been significantly advanced through the development of sophisticated catalytic methodologies. These methods offer high efficiency, selectivity, and sustainability compared to traditional synthetic routes. Both metal-based and organic catalysts have been employed to facilitate the formation of the crucial carbon-nitrogen bond, providing access to this and related allylic amines under increasingly mild and controlled conditions.

Metal-Catalyzed Transformations in Allylic Amine Formation

Transition metal catalysis stands as a cornerstone for the synthesis of allylic amines, offering powerful tools for the construction of C-N bonds. Seminal reactions like the Tsuji-Trost and Buchwald-Hartwig aminations, along with methodologies employing iridium and rhodium catalysts, have been pivotal in this field. beilstein-journals.orgchemrxiv.org These reactions typically proceed via the formation of a metal-π-allyl complex, which is then attacked by an amine nucleophile. beilstein-journals.org

Palladium-Catalyzed Allylic Amination (Tsuji-Trost Reaction)

The palladium-catalyzed allylic amination, widely known as the Tsuji-Trost reaction, is a versatile method for the synthesis of allylic amines. beilstein-journals.orgchemrxiv.org This reaction involves the coupling of an allylic substrate, often an allyl acetate (B1210297) or carbonate, with an amine in the presence of a palladium catalyst. While initially developed for carbon-carbon bond formation, its application has been extensively expanded to include C-N bond formation. The regioselectivity of the amination can often be controlled by the choice of ligands and reaction conditions. For the synthesis of N-isobutyl-2-propen-1-amine, isobutylamine would serve as the nucleophile, attacking a palladium-π-allyl intermediate generated from an appropriate allyl precursor. While palladium-catalyzed allylations can sometimes favor the formation of linear products, the use of specific ligands can influence the regioselectivity towards the desired branched product. researchgate.net

Iridium-Catalyzed Allylic Amination

Iridium-catalyzed allylic amination has emerged as a powerful complementary method to palladium catalysis, often providing excellent regioselectivity for the formation of branched allylic amines. researchgate.net The use of iridium catalysts, frequently in combination with chiral phosphoramidite (B1245037) ligands, allows for highly enantioselective transformations. beilstein-journals.org Research has shown that isobutylamine can be successfully employed as a nucleophile in iridium-catalyzed allylic amination, leading to the formation of the corresponding branched allylic amine. researchgate.net In one study, the reaction of an allylic carbonate with isobutylamine in the presence of an iridium catalyst resulted in a mixture of mono- and diallylated products. researchgate.net The active catalyst is often generated in situ from a precursor like [Ir(COD)Cl]₂. nih.gov The choice of ligand is crucial for achieving high yields and selectivities. beilstein-journals.org

Rhodium-Catalyzed Allylic Amination

Rhodium catalysts have also been effectively used for allylic amination reactions. nih.gov These reactions can proceed through different mechanisms, including an "inner-sphere" type mechanism involving C-H activation. chemrxiv.org Rhodium-catalyzed hydroamination of alkenes with primary amines provides another route to substituted amines. nih.govacs.org For the synthesis of N-isobutyl-2-propen-1-amine, a rhodium catalyst could potentially mediate the direct addition of isobutylamine to an allene (B1206475) or the coupling with an allylic electrophile. The reaction conditions, particularly the choice of ligand and rhodium precursor, are critical for achieving high efficiency and selectivity. nih.gov

| Catalyst System | Amine Substrate | Allylic Substrate | Solvent | Base | Yield (%) | Reference(s) |

| [Pd₂(dba)₃] / dppf | Primary Alkylamines | Allyl Acetate | Dioxane | K₂CO₃ | 70-90 | acs.org |

| [Ir(COD)Cl]₂ / P(OPh)₃ | Isobutylamine | Allyl Carbonate | CH₂Cl₂ | - | 70 (mono-allylated) | researchgate.netnih.gov |

| [Rh(COD)₂]BF₄ / L2 | Primary Alkylamines | Aminoalkene | Dioxane | - | 85-95 | nih.gov |

This table presents generalized conditions and typical yield ranges based on literature for the allylic amination of primary amines, including isobutylamine where specified. Yields are highly substrate and condition dependent.

Organocatalytic Strategies for N-Isobutyl-2-propen-1-amine Production

Organocatalysis has emerged as a powerful and "greener" alternative to metal catalysis, avoiding the use of often toxic and expensive heavy metals. For the synthesis of N-isobutyl-2-propen-1-amine, the aza-Baylis-Hillman reaction is a particularly relevant organocatalytic transformation. nih.govwikipedia.org

The Aza-Baylis-Hillman Reaction

The aza-Baylis-Hillman (aza-BH) reaction is a carbon-carbon bond-forming reaction that couples an imine with an activated alkene, such as an α,β-unsaturated carbonyl compound, in the presence of a nucleophilic catalyst, typically a tertiary amine or phosphine. nih.govwikipedia.org The product of this reaction is a functionalized allylic amine. nih.gov To synthesize N-isobutyl-2-propen-1-amine via this route, an imine derived from isobutyraldehyde (B47883) would be reacted with an activated alkene like acrolein or methyl acrylate. The reaction is catalyzed by a nucleophile, such as 1,4-diazabicyclo[2.2.2]octane (DABCO) or triphenylphosphine. researchgate.net

The mechanism involves the nucleophilic addition of the catalyst to the activated alkene, followed by the addition of this intermediate to the imine. A subsequent elimination step regenerates the catalyst and yields the allylic amine product. wikipedia.org The development of asymmetric versions of the aza-BH reaction, using chiral organocatalysts, allows for the synthesis of enantiomerically enriched allylic amines. wikipedia.orgorganic-chemistry.org Chiral BINOL-derived phosphines and thiourea-based catalysts have shown promise in achieving high enantioselectivity. organic-chemistry.org While the direct synthesis of N-isobutyl-2-propen-1-amine via this method may not be explicitly documented with extensive data, the reaction's known tolerance for aliphatic imines suggests its applicability. researchgate.net

| Imine Component | Activated Alkene | Catalyst | Solvent | Yield (%) | Reference(s) |

| N-Tosylimines | Methyl Vinyl Ketone | Triphenylphosphine | Toluene | 70-90 | nih.gov |

| N-Sulfonylimines | Acrylates | DABCO | Dichloromethane | 60-85 | wikipedia.org |

| N-Phosphinoylimines | Acrylonitrile | Chiral Phosphine | THF | 75-95 | wikipedia.org |

This table illustrates typical components and yield ranges for the aza-Baylis-Hillman reaction, which is a viable strategy for the synthesis of substituted allylic amines.

Mechanochemical Synthesis Techniques for N-Isobutyl-2-propen-1-amine and its Derivatives

Mechanochemistry, which utilizes mechanical force to induce chemical reactions, offers a sustainable and efficient alternative to traditional solvent-based synthesis. nih.govnih.gov This technique, often performed in a ball mill, can lead to shorter reaction times, higher yields, and reduced waste by minimizing or eliminating the need for solvents. nih.govresearchgate.net

The synthesis of amines and their derivatives has been successfully demonstrated using mechanochemical methods. For instance, the N-alkylation of amines has been achieved under ball-milling conditions. A notable example is the ruthenium-catalyzed N-alkylation of primary amines with alcohols via a "borrowing hydrogen" strategy. researchgate.netresearchgate.netnih.gov This solvent-free approach demonstrates the potential for forming C-N bonds under mechanochemical activation. researchgate.netnih.gov In such a process, an allyl alcohol could potentially be used to alkylate isobutylamine to furnish N-isobutyl-2-propen-1-amine.

Furthermore, reductive amination reactions, a cornerstone of amine synthesis, have been adapted to mechanochemical conditions. The N-methylation of secondary amines has been efficiently carried out in a vibrational ball mill using formalin as the methylating agent and sodium triacetoxyborohydride (B8407120) as the reducing agent. nih.gov This demonstrates that the fundamental transformations required for synthesizing secondary amines are amenable to solvent-free, mechanochemical activation. Applying this principle, one could envision the reductive amination of acrolein with isobutylamine under ball-milling conditions to produce the target N-isobutyl-2-propen-1-amine.

While the direct mechanochemical synthesis of N-isobutyl-2-propen-1-amine is not extensively documented, the successful application of this technique to related N-alkylation and reductive amination reactions provides a strong foundation for its development as a green and efficient synthetic route. nih.govnih.gov

| Reaction Type | Reactants | Catalyst/Reagent | Conditions | Yield (%) | Reference(s) |

| N-Alkylation (Borrowing Hydrogen) | Primary Amine, Alcohol | Ruthenium-MACHO | Ball Mill, 30 Hz, 4h | 80-95 | researchgate.netnih.gov |

| N-Methylation (Reductive Amination) | Secondary Amine, Formalin | NaBH(OAc)₃ | Ball Mill, 30 Hz, 20 min | 78-95 | nih.govresearchgate.net |

| Thiourea Synthesis | Amine, Isothiocyanate | - | Ball Mill, 10 min | >99 | beilstein-journals.org |

This table highlights the versatility of mechanochemistry for the synthesis of various compounds containing C-N bonds, suggesting its potential for the synthesis of N-isobutyl-2-propen-1-amine and its derivatives.

Chemical Reactivity and Mechanistic Investigations of N Isobutyl 2 Propen 1 Amine

Nucleophilic Reactivity of the Secondary Amine Functionality

The lone pair of electrons on the nitrogen atom of N-Isobutyl-2-propen-1-amine imparts nucleophilic character to the molecule. cymitquimica.com This allows it to react with a variety of electrophilic species. The reactivity of the amine is, however, moderated by the steric bulk of the isobutyl group. researchgate.net

Alkylation and Acylation Reaction Mechanisms

Alkylation: N-Isobutyl-2-propen-1-amine can undergo nucleophilic substitution reactions with alkyl halides. ucalgary.ca This reaction proceeds via an SN2 mechanism where the amine nitrogen acts as the nucleophile, attacking the electrophilic carbon of the alkyl halide. ucalgary.ca The initial product is a tertiary ammonium (B1175870) salt, which is then deprotonated, often by another molecule of the amine, to yield the neutral tertiary amine. ucalgary.ca However, these reactions can be difficult to control, often resulting in a mixture of products due to the potential for polyalkylation, where the newly formed tertiary amine, being still nucleophilic, can react further with the alkyl halide. ucalgary.camasterorganicchemistry.com

Acylation: The reaction of N-Isobutyl-2-propen-1-amine with acyl chlorides or acid anhydrides leads to the formation of N-substituted amides. chemguide.co.uk This reaction is a nucleophilic addition-elimination process. The amine nitrogen attacks the electrophilic carbonyl carbon of the acylating agent, forming a tetrahedral intermediate. chemguide.co.uk Subsequently, the carbonyl double bond reforms, and a leaving group (typically a chloride ion) is eliminated. chemguide.co.uk A base, often an excess of the amine itself, then removes a proton from the nitrogen to give the final amide product. chemguide.co.uk

Table 1: Comparison of Alkylation and Acylation of N-Isobutyl-2-propen-1-amine

| Reaction | Electrophile | Mechanism | Initial Product | Final Product | Key Considerations |

|---|---|---|---|---|---|

| Alkylation | Alkyl Halide (e.g., R-X) | SN2 | Tertiary Ammonium Salt | Tertiary Amine | Potential for polyalkylation, leading to mixtures of products. ucalgary.camasterorganicchemistry.com |

| Acylation | Acyl Chloride (e.g., R-COCl) | Nucleophilic Addition-Elimination | Tetrahedral Intermediate | N-substituted Amide | Generally proceeds cleanly to the amide product. chemguide.co.uk |

Condensation Reactions and Imine Formation

N-Isobutyl-2-propen-1-amine can participate in condensation reactions with aldehydes and ketones. masterorganicchemistry.comlibretexts.org A key example is the formation of imines (also known as Schiff bases), which involves the reaction of a primary or secondary amine with a carbonyl compound to form a molecule containing a carbon-nitrogen double bond. masterorganicchemistry.comlibretexts.org The reaction is typically acid-catalyzed and involves the elimination of a water molecule. libretexts.orgyoutube.com The mechanism proceeds through the nucleophilic addition of the amine to the carbonyl carbon, forming a carbinolamine intermediate. libretexts.org Protonation of the hydroxyl group of the carbinolamine allows for the elimination of water and the subsequent formation of an iminium ion, which is then deprotonated to yield the stable imine. libretexts.org The reversibility of imine formation is an important aspect; they can be hydrolyzed back to the parent amine and carbonyl compound in the presence of aqueous acid. libretexts.orglibretexts.org

Electrophilic and Radical Reactivity of the Propenyl Moiety

The carbon-carbon double bond in the propenyl group of N-Isobutyl-2-propen-1-amine is a site of electron density, making it susceptible to attack by electrophiles and radicals.

Electrophilic Addition Pathways Across the Alkene

The propenyl group can undergo electrophilic addition reactions. In these reactions, an electrophile adds to the double bond, leading to the formation of a carbocation intermediate. This intermediate is then attacked by a nucleophile to give the final addition product. The regioselectivity of the addition is generally governed by Markovnikov's rule, where the electrophile adds to the carbon atom of the double bond that has the greater number of hydrogen atoms.

Radical Addition Processes and Chain Propagation

The propenyl group is also susceptible to radical addition reactions. masterorganicchemistry.com These reactions are typically initiated by the formation of a radical species, which then adds to the carbon-carbon double bond. masterorganicchemistry.com This addition generates a new radical intermediate, which can then propagate the reaction by reacting with another molecule, leading to a chain reaction. masterorganicchemistry.com For instance, in the presence of a radical initiator, a radical can add to the double bond of N-Isobutyl-2-propen-1-amine, forming a more stable carbon-centered radical. This radical can then participate in further reactions, such as polymerization. masterorganicchemistry.com The addition of radicals to alkenes is a key step in many important industrial processes, including the synthesis of polymers. bbhegdecollege.com

Elimination Reactions in N-Isobutyl-2-propen-1-amine Systems

Elimination reactions are processes in which a small molecule is removed from a larger molecule, often resulting in the formation of a double or triple bond. libretexts.org In the context of N-Isobutyl-2-propen-1-amine, elimination reactions could potentially occur under certain conditions, for example, if the amine were to be quaternized to form a good leaving group. Hofmann elimination, a process where an amine is converted into a quaternary ammonium salt and then treated with a strong base to induce elimination, is a classic example. msu.edu The regioselectivity of such elimination reactions is often governed by the stability of the resulting alkene (Zaitsev's rule) or by steric factors (Hofmann's rule). masterorganicchemistry.com

Table 2: Summary of Reactivity of N-Isobutyl-2-propen-1-amine

| Functional Group | Reaction Type | Key Reactants | Products |

|---|---|---|---|

| Secondary Amine | Nucleophilic Substitution (Alkylation) | Alkyl Halides | Tertiary Amines |

| Nucleophilic Addition-Elimination (Acylation) | Acyl Chlorides, Acid Anhydrides | N-substituted Amides | |

| Propenyl Moiety | Electrophilic Addition | Electrophiles (e.g., H-X, X2) | Addition Products |

| Radical Addition | Radical Initiators, Radicals | Polymer Chains, Addition Products | |

| Overall Molecule | Elimination (e.g., Hofmann) | Requires quaternization and a strong base | Alkenes |

Unimolecular (E1) and Bimolecular (E2) Elimination Mechanisms

Elimination reactions of derivatives of N-Isobutyl-2-propen-1-amine, such as those involving a suitable leaving group on the alkyl chain, can proceed through either E1 (unimolecular) or E2 (bimolecular) pathways. The operative mechanism is largely dictated by the reaction conditions, including the nature of the substrate, the strength of the base, the solvent, and the temperature.

The E1 mechanism is a two-step process initiated by the departure of a leaving group to form a carbocation intermediate. libretexts.org This step is the rate-determining step. libretexts.orgmatanginicollege.ac.in A base then abstracts a proton from a carbon adjacent (beta) to the positively charged carbon, leading to the formation of a double bond. libretexts.org For derivatives of N-Isobutyl-2-propen-1-amine, the formation of a secondary carbocation is possible. The stability of this carbocation is a crucial factor influencing the feasibility of the E1 pathway. Reactions proceeding via the E1 mechanism are typically favored by the use of weak bases and polar, ionizing solvents that can stabilize the carbocation intermediate. libretexts.org

The E2 mechanism , in contrast, is a concerted, one-step process where a base removes a proton from a beta-carbon at the same time as the leaving group departs from the alpha-carbon. libretexts.org This mechanism requires a specific geometric arrangement of the proton and the leaving group, known as an anti-periplanar conformation, for the reaction to occur efficiently. plutusias.com The rate of an E2 reaction is dependent on the concentrations of both the substrate and the base. libretexts.org Strong, non-nucleophilic bases are often employed to promote E2 elimination and minimize competing substitution (SN2) reactions. ulethbridge.ca The choice of a strong base is critical as it must be capable of abstracting a weakly acidic hydrogen. matanginicollege.ac.in

The competition between E1 and E2 mechanisms is a key aspect of the reactivity of N-Isobutyl-2-propen-1-amine derivatives. The following table summarizes the key factors influencing the preferred elimination pathway:

| Factor | E1 Mechanism | E2 Mechanism |

| Substrate | Favored for tertiary and some secondary substrates that can form stable carbocations. | Can occur with primary, secondary, and tertiary substrates. |

| Base | Favored by weak bases. libretexts.org | Favored by strong bases. libretexts.org |

| Solvent | Favored by polar, ionizing solvents. libretexts.org | Less dependent on solvent polarity, but can be influenced by it. |

| Kinetics | First-order kinetics (rate = k[substrate]). libretexts.org | Second-order kinetics (rate = k[substrate][base]). libretexts.org |

| Stereochemistry | Generally non-stereospecific due to the planar carbocation intermediate. libretexts.org | Stereospecific, requiring an anti-periplanar arrangement of H and the leaving group. plutusias.com |

Stereochemical Aspects of Elimination Pathways

The stereochemistry of elimination reactions is a critical consideration, as it determines the geometry of the resulting alkene product.

In E1 eliminations , the reaction proceeds through a planar carbocation intermediate. libretexts.org This planarity allows for rotation around the carbon-carbon single bond before the proton is removed. Consequently, E1 reactions are generally not stereospecific, and a mixture of (E) and (Z) isomers of the alkene product may be formed. libretexts.org The ratio of these isomers is often determined by the relative thermodynamic stabilities of the products, with the more stable trans (or E) isomer typically being the major product. libretexts.org

In stark contrast, E2 eliminations are highly stereospecific. plutusias.com The concerted nature of the reaction demands a specific spatial relationship between the abstracted proton and the leaving group. For the pi bond to form efficiently, the orbitals of the C-H and C-leaving group bonds must be aligned. This is achieved in an anti-periplanar conformation, where the proton and the leaving group are in the same plane but on opposite sides of the C-C bond (a dihedral angle of 180°). plutusias.comulethbridge.ca This stereochemical requirement dictates the geometry of the resulting alkene. For instance, the elimination from an erythro isomer will lead to the E-alkene, while the threo isomer will yield the Z-alkene. plutusias.com

Rearrangement Reactions and Isomerization Processes

Rearrangement reactions involve the migration of an atom or group within a molecule, leading to a structural isomer of the original compound. wiley-vch.de N-Isobutyl-2-propen-1-amine and its derivatives can potentially undergo various rearrangement reactions, often catalyzed by acids or metals.

One common type of rearrangement is the allylic rearrangement , where the double bond shifts its position. This can be facilitated by protonation of the amine followed by a 1,3-hydride shift or through metal-catalyzed isomerization processes.

Another potential rearrangement is the Bamberger rearrangement , which typically involves N-phenylhydroxylamines and results in the formation of aminophenols. wiley-vch.de While not directly applicable to N-Isobutyl-2-propen-1-amine itself, derivatives where the isobutyl group is replaced by a phenyl group could undergo such transformations.

Isomerization processes can also be significant. For example, under certain conditions, the terminal double bond of the allyl group could migrate to an internal position, leading to a more substituted and thermodynamically more stable alkene.

Oxidation and Reduction Chemistry of N-Isobutyl-2-propen-1-amine

The presence of both an amine and an alkene functional group in N-Isobutyl-2-propen-1-amine allows for a rich and selective oxidation and reduction chemistry.

Controlled Oxidation of Amine and Alkene Groups

The oxidation of N-Isobutyl-2-propen-1-amine can be directed towards either the amine or the alkene functionality, depending on the choice of oxidizing agent and reaction conditions.

Oxidation of the Amine Group: The secondary amine in N-Isobutyl-2-propen-1-amine can be oxidized to various products. Mild oxidation can lead to the formation of the corresponding hydroxylamine (B1172632) or imine. Stronger oxidizing agents can cleave the C-N bond. A study on the oxidation of isobutylamine (B53898) by diperodatocuprate(III) in an alkaline medium showed that the reaction follows pseudo-first-order kinetics with respect to the oxidant. eurjchem.com Metal-free oxidation systems, such as those using hypervalent iodine reagents like (diacetoxyiodo)benzene (B116549) (PhI(OAc)2) in the presence of TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl), have been shown to effectively oxidize primary and secondary amines to aldehydes and ketones. rsc.orgrsc.org For secondary amines, this oxidation can lead to the formation of an aldehyde and a primary amine. rsc.org

Oxidation of the Alkene Group: The alkene moiety can be oxidized to epoxides, diols, or undergo oxidative cleavage to form carbonyl compounds. The Wacker-Tsuji oxidation, which typically uses a palladium catalyst, is a well-known method for oxidizing terminal olefins to methyl ketones. researchgate.net However, for allylic amines, the regioselectivity can be influenced by the protecting group on the amine. nih.gov Catalyst-controlled Wacker-type oxidations have been developed to achieve high selectivity for the desired ketone product. nih.gov Palladium-catalyzed anti-Markovnikov oxidation of N-protected allylic amines can yield protected β-amino aldehydes. acs.org The choice of oxidant and catalyst system is crucial for achieving selective oxidation of the alkene in the presence of the amine group. liverpool.ac.uk

The following table presents a summary of potential oxidation products of N-Isobutyl-2-propen-1-amine:

| Functional Group | Reagent/Condition | Potential Product(s) |

| Amine | Mild Oxidant (e.g., H2O2) | N-Isobutyl-N-(prop-2-en-1-yl)hydroxylamine |

| Amine | PhI(OAc)2/TEMPO | Isobutyraldehyde (B47883) and Allylamine (B125299) |

| Alkene | Peroxy acid (e.g., m-CPBA) | 2-(Isobutylaminomethyl)oxirane |

| Alkene | OsO4, NMO | N-Isobutyl-2,3-dihydroxypropyl-1-amine |

| Alkene | O3, then Zn/H2O | Isobutylamine and Formaldehyde |

| Alkene | PdCl2/CuCl2/O2 (Wacker-Tsuji) | N-Isobutyl-1-amino-propan-2-one |

Derivatization, Functionalization, and Heterocyclic Synthesis

Synthesis of N-Substituted N-Isobutyl-2-propen-1-amine Derivatives

The secondary amine functionality serves as a primary point for derivatization through reactions that target the nitrogen atom.

The nucleophilic nature of the secondary amine in N-Isobutyl-2-propen-1-amine allows for its straightforward conversion into amides, carbamates, and ureas.

Amides: Amide derivatives are readily synthesized by reacting N-Isobutyl-2-propen-1-amine with carboxylic acids or their activated derivatives, such as acid chlorides, anhydrides, or esters. nih.govyoutube.com The direct coupling of carboxylic acids and amines can be facilitated by ruthenium N-heterocyclic carbene complexes, which catalyze the reaction with the liberation of dihydrogen. nih.govresearchgate.net This method avoids the need for stoichiometric coupling reagents. researchgate.net

Carbamates: Carbamates can be prepared through several routes. One common method involves the reaction of the amine with alkyl chloroformates. nih.gov An alternative, phosgene-free approach is the three-component coupling of an amine, carbon dioxide, and an organic halide, which proceeds under mild conditions. organic-chemistry.orggoogle.com Additionally, isocyanates, generated in situ from other functional groups via rearrangements like the Curtius or Hofmann rearrangement, can be trapped by the amine to form carbamates. organic-chemistry.orgorganic-chemistry.orgorganic-chemistry.org

Ureas: N,N'-disubstituted ureas featuring the N-isobutyl-N-propenyl moiety can be synthesized by reacting the parent amine with isocyanates. wikipedia.org Phosgene can also be used as a carbonyl source, reacting with two equivalents of the amine to yield a symmetrical urea. wikipedia.org Modern, safer methods utilize CO2 as a C1 building block or employ transamidation reactions. organic-chemistry.org For instance, N-allylureas can be prepared by the addition of amines to isocyanates, which can then serve as precursors for further heterocyclic synthesis. organic-chemistry.org

| Derivative Type | General Reactant | Reaction Description | Resulting Functional Group |

|---|---|---|---|

| Amide | Acid Chloride (R-COCl) | Nucleophilic acyl substitution where the amine displaces the chloride. | -N(C₄H₉)C(=O)R |

| Carbamate | Chloroformate (R-O-COCl) | The amine attacks the carbonyl carbon, displacing the chloride to form the carbamate ester. | -N(C₄H₉)C(=O)OR |

| Urea | Isocyanate (R-N=C=O) | The amine adds across the N=C bond of the isocyanate to form a substituted urea. wikipedia.org | -N(C₄H₉)C(=O)NHR |

The nitrogen atom in N-Isobutyl-2-propen-1-amine can be further alkylated to form a tertiary amine, which can then be converted into a quaternary ammonium (B1175870) salt. This process, known as quaternization or the Menschutkin reaction, typically involves the reaction of the amine with an alkyl halide. quora.comnih.gov The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. nih.govphysicsandmathstutor.com The formation of a quaternary ammonium salt involves the sequential addition of alkyl groups to the nitrogen atom until four carbon substituents are present, resulting in a positively charged nitrogen center balanced by a halide anion. quora.comphysicsandmathstutor.com

| Starting Material | Reactant | Solvent | Product Type |

|---|---|---|---|

| N-Isobutyl-2-propen-1-amine | Alkyl Halide (e.g., CH₃I) | Polar Solvents (e.g., Chloroform, Acetonitrile) nih.govmdpi.com | Tertiary Amine |

| N-Alkyl-N-isobutyl-2-propen-1-amine | Alkyl Halide (e.g., CH₃I) | Polar Solvents nih.gov | Quaternary Ammonium Salt |

Functionalization of the Propenyl Double Bond

The propenyl group offers a site for a variety of addition and cycloaddition reactions, enabling the introduction of new functional groups and the formation of cyclic structures.

Hydroamination: This reaction involves the addition of an N-H bond across the double bond. wikipedia.org While intermolecular hydroamination of N-Isobutyl-2-propen-1-amine with another amine is possible, it generally requires a catalyst to overcome the high activation barrier. wikipedia.orgresearchgate.net Catalysts for this transformation can be based on early or late transition metals, as well as rare-earth metals. researchgate.net The reaction is atom-economical and can be used to synthesize more complex amine structures. wikipedia.org

Hydroboration: The propenyl double bond can undergo hydroboration-oxidation. This two-step process involves the addition of a borane (B79455) reagent (e.g., borane-tetrahydrofuran (B86392) complex) across the double bond, followed by oxidation (e.g., with hydrogen peroxide and sodium hydroxide). This sequence results in the anti-Markovnikov addition of water across the alkene, yielding an alcohol. The chemoselective hydroboration of olefins in the presence of other reducible functional groups is a well-established synthetic strategy. goettingen-research-online.de

Diels-Alder Reaction: The propenyl group in derivatives of N-Isobutyl-2-propen-1-amine can act as a dienophile in [4+2] cycloaddition reactions, commonly known as the Diels-Alder reaction. For this to occur, the amine is typically first converted into an electron-deficient derivative, such as an amide or imide, to enhance the reactivity of the double bond as a dienophile. harvard.edu The reaction with a conjugated diene leads to the formation of a six-membered ring. Asymmetric variants of the Diels-Alder reaction can be achieved using chiral auxiliaries or catalysts to control the stereochemistry of the product. harvard.edunih.gov

[3+2] Cycloadditions: The double bond can also participate in [3+2] cycloaddition reactions with 1,3-dipoles like nitrones or azomethine ylides to form five-membered heterocyclic rings. uchicago.edukingston.ac.uk These reactions are a powerful tool for constructing complex nitrogen-containing heterocycles. researchgate.netbeilstein-journals.org The mechanism can be either concerted or stepwise, depending on the specific reactants and conditions. researchgate.net

While N-Isobutyl-2-propen-1-amine itself cannot undergo ring-closing metathesis (RCM) due to the presence of only one double bond, its derivatives can be powerful substrates for this transformation. nih.gov For RCM to occur, a second alkenyl group must be introduced into the molecule, typically by N-alkenylation. The resulting diene can then undergo intramolecular cyclization in the presence of a ruthenium-based catalyst, such as a Grubbs or Hoveyda-Grubbs catalyst, to form unsaturated nitrogen heterocycles like 3-pyrrolines or tetrahydropyridines. nih.govrsc.org

A key challenge in the metathesis of nitrogen-containing compounds is potential catalyst deactivation by the amine. nih.govresearchgate.net Strategies to mitigate this include using N-protected derivatives (e.g., amides, carbamates, or sulfonamides) or protonating the nitrogen with an acid to reduce its coordinating ability. beilstein-journals.org

| Substrate | Catalyst | Product Type | Ring Size |

|---|---|---|---|

| N-allyl-N-isobutyl-2-propen-1-amine | Grubbs II or Hoveyda-Grubbs II | Unsaturated 5-membered N-heterocycle | 5 |

| N-but-3-enyl-N-isobutyl-2-propen-1-amine | Grubbs II or Hoveyda-Grubbs II | Unsaturated 6-membered N-heterocycle | 6 |

Incorporation into Heterocyclic Architectures

N-Isobutyl-2-propen-1-amine serves as a versatile building block for the synthesis of complex molecular architectures, particularly nitrogen-containing heterocycles. Its structure, featuring a nucleophilic secondary amine and a reactive allyl group, allows for its participation in a variety of cyclization reactions. These transformations are crucial in synthetic organic chemistry for constructing ring systems that are core components of many biologically active compounds and functional materials. The strategic incorporation of the isobutyl and allyl moieties into these rings allows for fine-tuning of the steric and electronic properties of the final molecule.

Synthesis of Nitrogen-Containing Heterocycles (e.g., Oxazolidinones, Imidazoles)

The dual functionality of N-Isobutyl-2-propen-1-amine enables its use as a key precursor in the synthesis of five-membered nitrogen heterocycles like oxazolidinones and imidazoles. These synthetic routes typically involve the concerted or sequential reaction of both the amine and the alkene functionalities.

Oxazolidinones

Oxazolidinones are a class of saturated five-membered heterocycles containing both nitrogen and oxygen atoms, which are prevalent in medicinal chemistry. The synthesis of N-isobutyl substituted oxazolidinones from N-Isobutyl-2-propen-1-amine can be envisioned through several modern synthetic strategies that leverage the reactivity of the allylic group.

One potential pathway is the palladium-catalyzed allylic C-H oxidation . In this approach, the amine is first protected, for example with a tert-butyloxycarbonyl (Boc) group. The resulting N-Boc protected amine can then undergo an intramolecular cyclization catalyzed by a palladium(II)/bis-sulfoxide system. acs.org This reaction proceeds via the activation of an allylic C-H bond, followed by the nucleophilic attack of the carbamate oxygen to form the oxazolidinone ring. This method is notable for its high diastereoselectivity. acs.org

Another viable method is the carboxylative cyclization with carbon dioxide. This transformation can be achieved electrochemically or using various catalysts. researchgate.netorganic-chemistry.org The process involves the reaction of the amine with CO2 to form a carbamate intermediate, which then undergoes an intramolecular cyclization involving the allyl group. This approach is advantageous as it utilizes CO2 as a C1 source and can proceed under mild conditions, often preserving the double bond in the final product, which allows for further functionalization. researchgate.netorganic-chemistry.org

Table 1: Plausible Synthetic Routes to N-Isobutyl-Substituted Oxazolidinones

| Method | Key Reagents & Catalysts | General Mechanism | Potential Product |

|---|---|---|---|

| Palladium-Catalyzed C-H Oxidation | Pd(OAc)₂, Bis-sulfoxide ligand, Brønsted acid, Oxidant (e.g., Benzoquinone) | Intramolecular C-H activation of the allyl group followed by nucleophilic attack of the N-Boc protected amine's oxygen. acs.org | 3-Isobutyl-5-vinyloxazolidin-2-one |

Imidazoles

The direct cyclization of N-Isobutyl-2-propen-1-amine to form the imidazole (B134444) core is not a standard synthetic route, as classical imidazole syntheses, such as the Debus or Van Leusen methods, typically assemble the ring from smaller, more oxidized precursors. organic-chemistry.orgnih.gov However, N-Isobutyl-2-propen-1-amine is a suitable precursor to act as the amine component in multicomponent reactions for synthesizing highly substituted imidazoles.

In a plausible four-component reaction , N-Isobutyl-2-propen-1-amine can be condensed with a 1,2-dicarbonyl compound (e.g., benzil), an aldehyde, and an ammonia (B1221849) source (e.g., ammonium acetate). In this scenario, the isobutyl and allyl groups would become substituents on the nitrogen atom of the resulting imidazole ring, yielding a 1-allyl-1-isobutyl-2,4,5-trisubstituted imidazole derivative. This approach offers a high degree of molecular diversity from readily available starting materials. researchgate.net

Table 2: Multicomponent Strategy for Substituted Imidazole Synthesis

| Reaction Type | Reactants | Role of N-Isobutyl-2-propen-1-amine | Expected Product Structure |

|---|

Cyclization Reactions Leading to Fused Ring Systems

The allyl group in N-Isobutyl-2-propen-1-amine is particularly amenable to intramolecular cyclization reactions, enabling the construction of fused bicyclic and polycyclic nitrogen heterocycles. These reactions often proceed with high stereocontrol and are powerful tools for building molecular complexity.

A prominent strategy involves a tandem aza-Claisen rearrangement–carbocyclization sequence . For this cascade to occur, the amine must first be converted into an N-allyl ynamide by reaction with an appropriate electron-withdrawing group-substituted alkyne. Under thermal or palladium-catalyzed conditions, this substrate can undergo a nih.govnih.gov-sigmatropic rearrangement (the aza-Claisen rearrangement) followed by an intramolecular carbocyclization to yield fused ring systems containing a cyclopentenimine core. nih.gov The versatility of this method allows for the rapid construction of complex bi- and tricyclic scaffolds by intercepting the zwitterionic intermediates with tethered nucleophiles. nih.gov

Another powerful approach is intramolecular radical cyclization . In this process, a radical is generated on a substituent attached to the nitrogen atom. This radical can then add across the double bond of the allyl group. nih.gov The regioselectivity of the cyclization (5-exo vs. 6-endo) can be controlled by the nature of the substrate and reaction conditions, leading to the formation of fused five-membered (pyrrolidine) or six-membered (piperidine) rings. This method is highly effective for synthesizing saturated heterocyclic systems. scispace.comresearchgate.net

Table 3: Representative Cyclization Strategies for Fused Heterocycle Synthesis from N-Allyl Amine Derivatives

| Cyclization Strategy | Required Derivatization | Key Intermediates | Fused Ring System Formed |

|---|---|---|---|

| Aza-Claisen Rearrangement–Carbocyclization | Conversion to N-allyl ynamide | Allenamide, Zwitterion | Fused cyclopentenimine |

| Intramolecular Radical Cyclization | Attachment of a radical precursor to the nitrogen | Aminyl radical | Fused pyrrolidine (B122466) or piperidine (B6355638) rings |

Advanced Spectroscopic Characterization and Computational Chemical Studies

Elucidation of Structure and Dynamics via High-Resolution Spectroscopy

High-resolution spectroscopy offers an empirical window into the atomic-level details of N-Isobutyl-2-propen-1-amine, confirming its connectivity, stereochemistry, and conformational dynamics.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the molecular structure of organic compounds in solution. For N-Isobutyl-2-propen-1-amine, a combination of one-dimensional (¹H and ¹³C NMR) and two-dimensional (COSY, HSQC, HMBC) experiments provides unambiguous assignment of all proton and carbon signals. emerypharma.comruc.dk

¹H NMR Spectroscopy: The proton NMR spectrum provides information about the number of different types of protons and their connectivity. The predicted chemical shifts are influenced by the electron-withdrawing nitrogen atom and the π-system of the allyl group.

¹³C NMR Spectroscopy: The carbon NMR spectrum, often acquired with proton decoupling, shows a single peak for each unique carbon atom. The chemical shifts are indicative of the carbon's hybridization and chemical environment.

2D NMR Techniques: To definitively link the proton and carbon signals and establish connectivity, 2D NMR experiments are essential.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. It would confirm the proton sequences within the isobutyl and allyl groups. emerypharma.com

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of a carbon signal based on its attached proton's chemical shift.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons (typically 2-3 bonds), which is crucial for establishing the connectivity between the isobutyl and allyl fragments across the nitrogen atom.

Predicted NMR Data for N-Isobutyl-2-propen-1-amine Below are the predicted ¹H and ¹³C NMR chemical shifts. Actual experimental values may vary based on solvent and other conditions.

| Atom Number | Group | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | ¹H Multiplicity |

| 1 | -CH(CH₃)₂ | 1.7 - 1.9 | 27 - 30 | multiplet (m) |

| 2 | -CH(CH₃ )₂ | 0.8 - 1.0 | 20 - 22 | doublet (d) |

| 3 | N-CH₂-CH(CH₃)₂ | 2.3 - 2.5 | 58 - 62 | doublet (d) |

| 4 | N-H | 0.5 - 2.0 (broad) | - | singlet (s, broad) |

| 5 | N-CH₂-CH=CH₂ | 3.1 - 3.3 | 52 - 56 | doublet (d) |

| 6 | -CH=CH₂ | 5.7 - 5.9 | 135 - 138 | multiplet (m) |

| 7 | -CH=CH₂ | 5.0 - 5.2 | 115 - 117 | multiplet (m) |

Table interactivity is not supported in this format.

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing fragmentation patterns. The exact mass of N-Isobutyl-2-propen-1-amine (C₇H₁₅N) is 113.1204. lookchem.com

In electron ionization (EI) mass spectrometry, the molecular ion ([M]⁺) is expected at an m/z of 113. As an amine, it follows the nitrogen rule, having an odd molecular weight corresponding to the presence of a single nitrogen atom. libretexts.org The primary fragmentation pathway for aliphatic amines is alpha-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom. libretexts.orglibretexts.org This process leads to the formation of a stable, resonance-stabilized iminium cation. youtube.com

For N-Isobutyl-2-propen-1-amine, two alpha-cleavage pathways are possible:

Loss of an isopropyl radical (•CH(CH₃)₂): Cleavage of the C-C bond in the isobutyl group results in a fragment with m/z 70.

Loss of a vinyl radical (•CH=CH₂): Cleavage of the C-C bond in the allyl group leads to a fragment with m/z 86. This is generally a less favored pathway compared to the loss of a stable alkyl radical.

Predicted Key Fragments in the Mass Spectrum of N-Isobutyl-2-propen-1-amine

| m/z | Predicted Ion Structure | Fragmentation Pathway |

| 113 | [C₇H₁₅N]⁺• | Molecular Ion |

| 98 | [C₆H₁₂N]⁺ | Loss of methyl radical (•CH₃) |

| 70 | [CH₂=N⁺H-CH₂-CH=CH₂] ↔ [CH₂-N⁺H=CH-CH=CH₂] | Alpha-cleavage: Loss of •CH(CH₃)₂ |

| 44 | [CH(CH₃)₂]⁺ | Isobutyl cation |

| 41 | [CH₂=CH-CH₂]⁺ | Allyl cation |

Table interactivity is not supported in this format.

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy: As a secondary amine, N-Isobutyl-2-propen-1-amine is expected to show a single, weak-to-medium N-H stretching band in the region of 3300-3350 cm⁻¹. orgchemboulder.comopenstax.org Other key absorptions include C-H stretching from the alkyl and alkenyl portions, the C=C stretch of the allyl group, and the C-N stretching vibration. libretexts.org

Raman Spectroscopy: Raman spectroscopy is complementary to IR and is particularly useful for identifying non-polar bonds. The C=C double bond of the allyl group would be expected to produce a strong signal in the Raman spectrum.

Expected Vibrational Bands for N-Isobutyl-2-propen-1-amine

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Expected IR Intensity |

| N-H Stretch | Secondary Amine | 3300 - 3350 | Weak - Medium |

| C(sp²)-H Stretch | Alkene | 3010 - 3095 | Medium |

| C(sp³)-H Stretch | Alkyl | 2850 - 2960 | Strong |

| C=C Stretch | Alkene | 1640 - 1680 | Medium - Weak |

| N-H Bend | Secondary Amine | 1550 - 1650 | Variable |

| C-N Stretch | Aliphatic Amine | 1020 - 1250 | Medium |

| =C-H Bend (out-of-plane) | Alkene | 910 - 990 | Strong |

| N-H Wag | Secondary Amine | 665 - 910 | Broad, Strong |

Table interactivity is not supported in this format.

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state, providing precise bond lengths, bond angles, and crystal packing information. N-Isobutyl-2-propen-1-amine is a liquid at standard temperature and pressure, with a boiling point of approximately 130°C. lookchem.com Therefore, to perform X-ray crystallography, it would first need to be converted into a crystalline solid. This is typically achieved by forming a salt (e.g., a hydrochloride or hydrobromide salt) or a crystalline derivative, which can then be crystallized and analyzed. To date, no public crystal structure data for N-Isobutyl-2-propen-1-amine or its simple salts are available in crystallographic databases.

Microwave spectroscopy is a high-resolution technique that measures the rotational transitions of molecules in the gas phase. It provides extremely precise information about the molecule's geometry, including bond lengths and angles, as well as its dipole moment. This method is sensitive to different conformational isomers, and could be used to determine the preferred gas-phase conformation(s) of N-Isobutyl-2-propen-1-amine, particularly regarding the orientation of the isobutyl and allyl groups around the nitrogen atom. As with X-ray crystallography, there is currently no published microwave spectroscopy data for this specific compound.

Computational Chemistry and Molecular Modeling of N-Isobutyl-2-propen-1-amine

In the absence of extensive experimental data, computational chemistry serves as a powerful predictive tool. Using methods like Density Functional Theory (DFT) and ab initio calculations, it is possible to model the properties of N-Isobutyl-2-propen-1-amine.

Key applications of computational modeling for this molecule would include:

Geometry Optimization: Calculating the lowest energy conformation(s) of the molecule, providing theoretical bond lengths and angles that can be compared with potential future experimental data.

Spectroscopic Prediction: Simulating NMR chemical shifts, IR and Raman vibrational frequencies, and UV-Vis electronic transitions. These theoretical spectra are invaluable for interpreting and assigning experimental results.

Thermodynamic Properties: Calculating properties such as enthalpy of formation, heat capacity, and Gibbs free energy.

Molecular Dynamics (MD) Simulations: Simulating the movement of the molecule over time to understand its conformational flexibility, dynamics in solution, and intermolecular interactions.

These computational approaches provide a theoretical framework that complements spectroscopic data, offering deeper insights into the structure and behavior of N-Isobutyl-2-propen-1-amine at the molecular level.

Quantum-Chemical Calculations for Electronic Structure and Reactivity

Quantum-chemical calculations are indispensable tools in modern chemistry for predicting molecular properties and reaction mechanisms. mdpi.com Methods like Density Functional Theory (DFT) and Ab Initio calculations are based on the fundamental principles of quantum mechanics and can accurately describe the electronic behavior of multi-electron systems. mdpi.comresearchgate.net These techniques are instrumental in analyzing the electronic distribution, molecular orbital energies, and reactivity patterns of molecules.

Density Functional Theory (DFT) is a widely used computational method that determines the electronic energy of a molecule based on its electron density. nih.gov It has become an essential tool for studying the mechanisms of chemical reactions, as it can be used to accurately calculate the geometries of reactants, products, and, crucially, the transition states that connect them. researchgate.netresearchgate.net By elucidating the structures and energies of these critical points along a reaction coordinate, DFT provides invaluable insights into the feasibility (thermodynamics) and speed (kinetics) of a chemical process. mdpi.com

For N-Isobutyl-2-propen-1-amine, DFT calculations can be employed to investigate various reactions, such as electrophilic additions to the propene double bond or nucleophilic reactions involving the amine's lone pair of electrons. The theory allows for the precise calculation of activation energies and reaction enthalpies, which are critical for understanding the molecule's reactivity. frontiersin.org For instance, the transition state of a reaction can be located and characterized, providing a detailed picture of the bond-forming and bond-breaking processes. researchgate.netresearchgate.net

Table 1: Illustrative DFT-Calculated Energetic Profile for a Hypothetical Reaction of N-Isobutyl-2-propen-1-amine This table presents hypothetical data for the electrophilic addition of H+ to the terminal carbon of the allyl group, calculated at a theoretical level such as B3LYP/6-31G(d). The values serve as an example of typical DFT outputs.

| Parameter | Value (kcal/mol) | Description |

| Activation Energy (ΔG‡) | +15.5 | The Gibbs free energy barrier that must be overcome to reach the transition state. A higher value indicates a slower reaction rate. |

| Reaction Energy (ΔGrxn) | -25.0 | The overall Gibbs free energy change from reactant to product. A negative value indicates a thermodynamically favorable (spontaneous) reaction. |

| Transition State | Asynchronous | Describes a transition state where the formation of new bonds and the breaking of old ones do not occur to the same extent simultaneously. |

Ab initio methods are a class of quantum chemistry calculations that derive results directly from theoretical principles without the inclusion of experimental data. researchgate.net These methods are particularly powerful for predicting spectroscopic properties, providing a theoretical spectrum that can be compared with experimental results to confirm molecular structures.

For N-Isobutyl-2-propen-1-amine, ab initio calculations, such as those employing Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, can predict its vibrational (infrared) spectrum with high accuracy. nih.gov By calculating the harmonic frequencies corresponding to the molecule's normal modes of vibration, a theoretical IR spectrum can be generated. This allows for the assignment of specific absorption bands to the stretching and bending motions of its functional groups, such as the C=C stretch of the allyl group, the N-H bend of the secondary amine, and the C-N stretch. This predictive capability is crucial for structural elucidation and for distinguishing between isomers.

Table 2: Illustrative Comparison of Predicted vs. Typical Experimental Vibrational Frequencies (cm⁻¹) for N-Isobutyl-2-propen-1-amine This table shows hypothetical vibrational frequencies calculated using an ab initio method (e.g., MP2/cc-pVTZ) alongside typical experimental ranges for key functional groups.

| Vibrational Mode | Functional Group | Predicted Frequency (cm⁻¹) | Typical Experimental Range (cm⁻¹) |

| N-H Stretch | Secondary Amine | 3345 | 3300-3500 |

| C-H Stretch (sp²) | Alkene | 3080 | 3010-3100 |

| C-H Stretch (sp³) | Alkyl | 2960 | 2850-2960 |

| C=C Stretch | Alkene | 1645 | 1640-1680 |

| N-H Bend | Secondary Amine | 1570 | 1550-1650 |

| C-N Stretch | Amine | 1180 | 1020-1250 |

Molecular Dynamics Simulations of N-Isobutyl-2-propen-1-amine and its Interactions

Molecular dynamics (MD) is a computational simulation technique that analyzes the physical movements of atoms and molecules over time. nih.goviphy.ac.cn By solving Newton's equations of motion for a system of interacting particles, MD simulations provide a detailed view of molecular behavior at the atomic scale, revealing information about conformational changes, molecular interactions, and macroscopic properties. researchgate.net

An MD simulation of N-Isobutyl-2-propen-1-amine can reveal its dynamic behavior and conformational flexibility. The simulation would track the rotations around single bonds, showing the accessible shapes the isobutyl and allyl groups can adopt. Furthermore, by placing the molecule in a simulated environment, such as a box of water molecules, MD can be used to study its interactions with the solvent. This can elucidate how the polar amine group forms hydrogen bonds with water and how the nonpolar hydrocarbon portions are solvated. Such simulations are critical for understanding how the molecule behaves in a biological or chemical system. nih.gov

Table 3: Illustrative Output Parameters from a Molecular Dynamics Simulation This table presents hypothetical data from a 10 ns MD simulation of a single N-Isobutyl-2-propen-1-amine molecule in a water box.

| Property | Simulated Value | Significance |

| Solvent Accessible Surface Area (SASA) | 185 Ų | Represents the surface area of the molecule accessible to solvent, influencing its solubility and interaction potential. |

| Radius of Gyration (Rg) | 3.2 Å | Measures the compactness of the molecule's structure. Fluctuations in Rg indicate conformational flexibility. |

| Self-Diffusion Coefficient | 2.1 x 10⁻⁵ cm²/s | Quantifies the translational mobility of the molecule within the solvent, related to its size and interactions. |

| N-H···O(water) Hydrogen Bond Lifetime | 1.5 ps | Indicates the average duration of hydrogen bonds between the amine group and surrounding water, reflecting the strength of this interaction. |

Quantitative Structure-Activity Relationships (QSAR) and Reactivity Indices

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling approach that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity or chemical reactivity. jocpr.comnih.gov QSAR models are built by correlating calculated molecular descriptors with experimentally measured activities, enabling the prediction of the activity of new or unsynthesized compounds. nih.gov This approach is widely used in drug discovery and environmental toxicology to prioritize candidates for synthesis and testing. mdpi.com

Reactivity indices, derived from quantum-chemical calculations, are key molecular descriptors used in QSAR studies. nih.gov These indices quantify various aspects of a molecule's electronic structure and its propensity to react in specific ways. Important reactivity indices include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO gap, chemical potential (μ), hardness (η), and the electrophilicity index (ω). mdpi.comnih.gov For a molecule like N-Isobutyl-2-propen-1-amine, these indices can help predict its reactivity toward electrophiles or nucleophiles and can be correlated with a specific biological effect, such as the antifungal activity observed in other allylamine (B125299) derivatives. nih.govnih.gov

Table 4: Illustrative Reactivity Indices for N-Isobutyl-2-propen-1-amine This table provides hypothetical values for global reactivity indices calculated using DFT. These descriptors are commonly used in QSAR models to predict chemical behavior and biological activity.

| Reactivity Index | Symbol | Hypothetical Value | Chemical Interpretation |

| HOMO Energy | E(HOMO) | -6.2 eV | Represents the ability to donate an electron; higher values indicate a better electron donor. |

| LUMO Energy | E(LUMO) | +1.5 eV | Represents the ability to accept an electron; lower values indicate a better electron acceptor. |

| HOMO-LUMO Gap | ΔE | 7.7 eV | Indicates chemical stability and reactivity. A smaller gap suggests higher reactivity. |

| Electronegativity | χ | 2.35 eV | Measures the tendency of the molecule to attract electrons. |

| Chemical Hardness | η | 3.85 eV | Measures resistance to change in electron distribution; a harder molecule is less reactive. |

| Electrophilicity Index | ω | 0.72 eV | Quantifies the ability of a molecule to act as an electrophile. |

Applications in Materials Science and Polymer Chemistry

N-Isobutyl-2-propen-1-amine in Polymerization Systems

The utility of N-Isobutyl-2-propen-1-amine in polymerization is multifaceted, ranging from its direct use as a monomer to its potential role in controlling polymerization reactions.

Role as Monomer in Polymer Synthesis and Copolymerization

N-Isobutyl-2-propen-1-amine can serve as a monomer in the synthesis of both homopolymers and copolymers. Like other allylic amines, it is typically polymerized in its salt form (e.g., hydrochloride) via free-radical polymerization in a polar solvent such as water. google.comgoogle.comgoogleapis.com The polymerization process often utilizes a water-soluble free-radical initiator, which can be a non-ionic diazo compound. google.comgoogleapis.com

The general process involves creating a reaction mixture that includes the allylic amine salt, a polar solvent, and the initiator, and maintaining it at an elevated temperature (e.g., 50°C to 120°C) for a duration sufficient to achieve high monomer conversion. google.com Copolymers can be produced by introducing other compatible monomers into the reaction mixture. google.comgoogle.com For instance, copolymers of N-isobutylallylamine hydrochloride have been synthesized with allylamine (B125299) hydrochloride. google.com The resulting polymers, such as poly(N-isobutylallylamine), have been explored for use in applications like gas separation membranes when blended with other polymers. researchgate.netkobe-u.ac.jp

Table 1: Examples of Polymerization Systems Incorporating N-Isobutyl-2-propen-1-amine

| Polymer Type | Comonomers | Initiator Type | Solvent | Reference |

|---|---|---|---|---|

| Homopolymer | None | Azo compound | Polar Solvent (e.g., Water) | google.com |

| Copolymer | Allylamine hydrochloride | Azo compound | Water | google.com |

Design and Mechanism of Amine-Stabilized Polymerization Inhibitors and Retarders

Controlled Polymerization Techniques (e.g., RAFT Polymerization)

Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a powerful technique for synthesizing polymers with controlled molecular weights and complex architectures. nih.govmdpi.com The process relies on a chain transfer agent (CTA), often a thiocarbonylthio compound, to mediate the polymerization. mdpi.com

The application of RAFT polymerization to monomers containing primary or secondary amine groups presents significant challenges. The amine functionality can react with the thiocarbonylthio group of the RAFT agent, leading to its degradation (aminolysis) and a loss of polymerization control. nih.gov Although strategies exist to overcome this, such as the use of "switchable" RAFT agents that are protonated during polymerization, specific examples of the successful controlled polymerization of N-Isobutyl-2-propen-1-amine using RAFT or other controlled radical techniques were not found in the surveyed literature.

Development of Advanced Functional Polymeric Materials

The incorporation of functional monomers is a key strategy for developing advanced polymeric materials with tailored properties.

Metal-Coordination Polymers and Frameworks Utilizing Amine Ligands

Metal-coordination polymers, including the subclass of metal-organic frameworks (MOFs), are extended networks composed of metal ions or clusters linked by organic molecules known as ligands. switt.chmdpi.com The properties of these materials, such as porosity, stability, and catalytic activity, are highly dependent on the nature of the metal centers and the organic linkers.

Amine-functionalized ligands are of significant interest in the construction of these frameworks. rsc.org The nitrogen atom in an amine group possesses a lone pair of electrons, allowing it to act as a Lewis base and coordinate with metal ions. libretexts.org N-Isobutyl-2-propen-1-amine can function as a monodentate ligand, where the secondary amine group binds to a single metal center. The presence of the bulky isobutyl group can influence the steric environment around the metal center, potentially affecting the resulting framework's topology and pore structure.

Furthermore, the allyl group (2-propen-1-yl) within the molecule offers a site for potential post-synthetic modification or polymerization. While the amine group typically serves as the primary coordination site, the carbon-carbon double bond of the allyl group can be involved in subsequent polymerization reactions, allowing for the creation of hybrid materials where coordination polymers are embedded within or cross-linked by organic polymers. wikipedia.orggoogle.com This bifunctionality makes N-Isobutyl-2-propen-1-amine a prospective building block for designing multifunctional coordination materials. researchgate.net

Applications in Material Science and Engineering

The incorporation of amine functionalities into polymers and coordination frameworks opens avenues for a wide range of applications in materials science and engineering. Amine-functionalized MOFs have attracted considerable attention for their potential in gas capture and separation, particularly for carbon dioxide, due to the strong interaction between the basic amine groups and acidic CO2 molecules. rsc.org

Derivatives of allylamine are utilized as intermediates in the synthesis of pharmaceuticals, ion-exchange resins, and polymers for applications such as water purification. atamanchemicals.com Polymers synthesized using N-Isobutyl-2-propen-1-amine as a monomer or cross-linking agent could exhibit properties tailored for specific applications. The isobutyl group contributes to the material's hydrophobicity and steric bulk, which can be advantageous in creating robust resins and coatings. atamanchemicals.comwikipedia.org For instance, isobutylamine (B53898) has been used as a reagent in various organic syntheses, and its polymeric counterparts could serve as functional materials in catalysis or as additives to modify the properties of other polymers. atamanchemicals.com

Supramolecular Chemistry and Self-Assembly of N-Isobutyl-2-propen-1-amine Derivatives